Beta-D-Ribofuranose vs. Alpha-D-Ribofuranose: Antiproliferative Activity in Cancer Cell Lines
In a direct head-to-head comparison, the beta-D-ribofuranosyl derivative of brassenin B demonstrated superior antiproliferative activity against multiple cancer cell lines compared to the alpha-D-ribofuranosyl analog. At a concentration of 10⁻⁴ mol·L⁻¹ after 72 hours incubation, the β-D-ribofuranosyl derivative (6b) reduced cell viability in Jurkat cells to 70% of solvent control, whereas the α-D-ribofuranosyl derivative (6a) showed only minimal activity with 90% viability remaining [1]. This 20-percentage-point differential in cell viability reduction represents a three-fold greater antiproliferative effect (30% reduction vs. 10% reduction) for the beta-anomer relative to the alpha-anomer. The effect was even more pronounced in HeLa cells, where the beta-derivative reduced viability to 90% while the alpha-derivative showed no meaningful activity (100% viability) [1].
| Evidence Dimension | Antiproliferative activity (% viable cells remaining at 10⁻⁴ mol·L⁻¹) |
|---|---|
| Target Compound Data | β-D-ribofuranosyl derivative (6b): Jurkat 70%, HeLa 90% |
| Comparator Or Baseline | α-D-ribofuranosyl derivative (6a): Jurkat 90%, HeLa 100% |
| Quantified Difference | Jurkat: 20 percentage-point difference (30% reduction vs. 10% reduction); HeLa: 10 percentage-point difference |
| Conditions | CEM, Jurkat, HeLa, and VCR cell lines; 10⁻⁴ mol·L⁻¹ concentration; 72 h incubation |
Why This Matters
The beta-anomeric configuration directly determines the antiproliferative activity of ribofuranosyl derivatives, making beta-D-ribofuranose the necessary starting material for developing biologically active nucleoside analogs, whereas the alpha-anomer may yield inactive compounds.
- [1] Čurillová, Z., Kutschy, P., Solčániová, E., Pilátová, M., Mojžiš, J., & Kováčik, V. (2008). Synthesis and antiproliferative activity of 1-methoxy-, 1-(α-D-ribofuranosyl)- and 1-(β-D-ribofuranosyl)brassenin B. ARKIVOC, 2008(viii), 85-104. View Source
